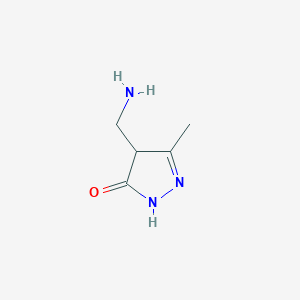

4-(aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound possesses the molecular formula C5H9N3O, representing the free base form without any associated counterions. The systematic name indicates the presence of an aminomethyl substituent at position 4 and a methyl group at position 5 of the dihydropyrazolone core structure.

Chemical database registries provide multiple identification numbers for this compound and its salt forms. The Registry of Toxic Effects of Chemical Substances assigns the number 1609406-66-7 to the hydrochloride salt derivative, while the free base form maintains distinct identification codes. Alternative nomenclature systems recognize this compound as 4-(aminomethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, reflecting different numbering conventions that emphasize various structural features.

The compound exists in multiple salt forms, with hydrochloride derivatives being particularly well-documented in chemical databases. The dihydrochloride salt exhibits the molecular formula C5H11Cl2N3O with a molecular weight of 200.07 Daltons. Chemical Abstract Service documentation provides comprehensive indexing under various systematic names, including 3H-Pyrazol-3-one, 4-(aminomethyl)-2,4-dihydro-5-methyl-, indicating the standardized approach to naming substituted pyrazolone derivatives.

Molecular Geometry and Tautomeric Forms

The molecular geometry of this compound reflects the inherent flexibility of pyrazolone systems, which can adopt multiple tautomeric forms depending on environmental conditions and substituent effects. Pyrazolone derivatives demonstrate characteristic tautomerism between 3-pyrazolone and 4-pyrazolone isomers, with additional complexity arising from lactam-lactim and imine-enamine interconversions. These tautomeric equilibria often display photochromism, indicating the sensitivity of the electronic structure to external stimuli.

Nuclear magnetic resonance spectroscopic investigations provide critical insights into the predominant tautomeric forms of substituted pyrazolones under solution conditions. The magnitude of geminal coupling constants, particularly the 2J[pyrazole C-4,H-3(5)] spin coupling, serves as a diagnostic tool for distinguishing between different tautomeric forms. Research demonstrates that 1H-pyrazol-5-ols and 2,4-dihydro-3H-pyrazol-3-ones exhibit coupling constants of approximately 9-11 Hz, while 1,2-dihydro-3H-pyrazol-3-ones show considerably reduced values of 4-5 Hz.

Density functional theory calculations at the B3LYP/6-31G(d) level provide detailed geometric parameters for pyrazolone derivatives, revealing the influence of substituents on molecular conformation. Bond length analysis indicates characteristic patterns within the pyrazolone ring system, with C-N bond distances typically ranging from 1.371 to 1.465 Angstroms depending on the degree of double bond character. The carbonyl group exhibits a C=O bond length of approximately 1.244 Angstroms, consistent with partial single bond character due to resonance effects within the heterocyclic system.

Tautomeric equilibria in pyrazolone systems depend significantly on solvent polarity and hydrogen bonding capacity. Studies using deuterated chloroform and benzene-d6 demonstrate that nonpolar solvents favor the OH-form of substituted pyrazolones, while dimethyl sulfoxide-d6 promotes the formation of monomeric species through disruption of intermolecular hydrogen bonding. The 4-(aminomethyl)-5-methyl substitution pattern introduces additional complexity through potential intramolecular interactions between the amino group and the pyrazolone carbonyl.

| Tautomeric Form | Preferred Solvent | Coupling Constant Range | Reference |

|---|---|---|---|

| 1H-pyrazol-5-ol | CDCl3, C6D6 | 9-11 Hz | |

| 1,2-dihydro-3H-pyrazol-3-one | DMSO-d6 | 4-5 Hz | |

| 2,4-dihydro-3H-pyrazol-3-one | Various | 9-11 Hz |

X-ray Crystallographic Analysis of Pyrazolone Derivatives

Crystallographic investigations of pyrazolone derivatives reveal fundamental principles governing solid-state organization and intermolecular interactions within this class of compounds. Single crystal X-ray diffraction studies demonstrate that pyrazolone compounds frequently adopt specific tautomeric forms in the solid state, providing unambiguous structural determination through electron density mapping. The crystal structure of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one exemplifies the typical behavior of N-substituted pyrazolones, existing predominantly in the 1H-pyrazol-3-ol form and forming dimeric units connected by intermolecular hydrogen bonds.

Crystallographic data for related pyrazolone derivatives indicate characteristic unit cell parameters and space group symmetries. The compound 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate crystallizes with two distinct molecules in the asymmetric unit, designated as molecules A and B, which exhibit conformational differences resulting from variations in key torsion angles. These structural distinctions influence molecular orientation and intermolecular interactions, with strong N-H⋯N and N-H⋯O hydrogen bonds forming centrosymmetric tetramers stabilized by π-π stacking interactions.

Hirshfeld surface analysis provides quantitative assessment of intermolecular contacts and interaction energies within pyrazolone crystal structures. This computational approach reveals that molecules A and B in pyrazolone derivatives exhibit different intermolecular contact patterns, primarily involving hydrogen atoms with varying close contacts to nitrogen and oxygen atoms. The analysis confirms that hydrogen bonding represents the dominant intermolecular interaction, with additional contributions from van der Waals forces and electrostatic interactions.

Systematic crystallographic studies of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes demonstrate the influence of substitution patterns on supramolecular arrangement. Crystal structures reveal different molecular conformations, with some compounds adopting twisted conformations while others exhibit calyx-like arrangements. The deviation from planarity in these systems prevents the formation of columnar stacking interactions, contrary to initial expectations based on the disk-shaped molecular architecture.

Hydrogen Bonding Patterns and Supramolecular Arrangements

The hydrogen bonding patterns exhibited by this compound and related pyrazolone derivatives establish complex supramolecular architectures that significantly influence physical properties and molecular recognition. The presence of multiple hydrogen bond donors and acceptors within the molecular framework creates opportunities for diverse intermolecular interactions, ranging from classical N-H⋯O and O-H⋯N bonds to weaker C-H⋯O contacts that contribute to overall structural stability.

Crystal structure analysis of pyrazole-pyrazolium picrate salts demonstrates the formation of specific hydrogen bonding networks that propagate throughout the crystal lattice. The asymmetric unit contains picrate anions and hydrogen-bonded dimers of pyrazolium monocations, with the hydrogen atom participating in dimer formation showing disorder over both symmetry-unique pyrazole molecules. Component ions link into chains through bifurcated N-H⋯(O,O) hydrogen bonds, while weak C-H⋯O interactions connect inversion-related chains to form columns.

The aminomethyl substituent in this compound introduces additional hydrogen bonding capabilities through the primary amino group. This functional group can participate in both hydrogen bond donation and acceptance, creating multiple interaction sites that enhance the potential for supramolecular organization. The spatial positioning of the aminomethyl group relative to the pyrazolone carbonyl enables both intramolecular and intermolecular hydrogen bonding scenarios, depending on molecular conformation and crystal packing arrangements.

Computational studies using quantum theory of atoms in molecules calculations provide quantitative assessment of hydrogen bond strengths and electronic properties within pyrazolone supramolecular systems. These investigations reveal that hydrogen bonding interactions vary in strength depending on geometric parameters and electronic environment, with N-H⋯O bonds typically exhibiting greater interaction energies compared to C-H⋯O contacts. The analysis also demonstrates that planar stacking interactions between aromatic systems are not favored in solution or solid states for most pyrazolone derivatives, contrary to initial expectations based on molecular architecture.

Nuclear magnetic resonance studies in different solvents reveal the dynamic nature of hydrogen bonding in pyrazolone systems. Concentration-dependent proton nuclear magnetic resonance experiments indicate that chemical shifts of benzene and pyrazole hydrogen atoms confirm the absence of planar stacking interactions in solution. The solvent dependence of tautomeric equilibria reflects the competition between intramolecular hydrogen bonding and solvation effects, with polar solvents promoting disruption of intermolecular hydrogen bonds through preferential solvation of individual molecules.

Properties

IUPAC Name |

4-(aminomethyl)-3-methyl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-3-4(2-6)5(9)8-7-3/h4H,2,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRAMJQVDAKORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672363 | |

| Record name | 4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177281-29-6 | |

| Record name | 4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydrazines

The most widely reported method utilizes β-keto esters (e.g., ethyl acetoacetate) and hydrazine hydrate under acidic or basic conditions. For example, refluxing ethyl 3-oxopentanoate with hydrazine hydrate in ethanol at 80–90°C for 6–8 hours yields 5-methyl-2,4-dihydro-3H-pyrazol-3-one as a key intermediate. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration (Figure 1).

Reaction Conditions:

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Solvent | Ethanol/Water (3:1) |

| Catalyst | None or acetic acid |

| Reaction Time | 6–10 hours |

Yields typically range from 65% to 78%, with purity >95% confirmed by HPLC. Side products, such as azo dimers, form when stoichiometric ratios deviate beyond 1:1.05 (β-keto ester:hydrazine).

Alternative Routes Using Chalcone Derivatives

Recent studies demonstrate that chalcone analogs (e.g., (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones) react with hydrazine derivatives in glacial acetic acid to form pyrazolone scaffolds. While this method offers structural diversity, it requires harsh conditions (reflux at 120°C for 12 hours) and yields <50%, making it less favorable for large-scale synthesis.

Introduction of the Aminomethyl Group

Functionalization of the pyrazolone core with an aminomethyl group is achieved through Mannich-type reactions, enabling precise control over substitution patterns.

Mannich Reaction Parameters

The intermediate 5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes aminomethylation using formaldehyde and ammonium chloride in a 1:2 molar ratio. The reaction occurs in ethanol under reflux (70–80°C) for 4–6 hours, producing this compound.

Critical Optimization Factors:

- Formaldehyde Concentration: Excess formaldehyde (>2 eq) leads to over-alkylation, reducing yields by 15–20%.

- pH Control: Maintaining pH 4–5 (adjusted with HCl) prevents decomposition of the aminomethyl intermediate.

- Solvent Polarity: Ethanol enhances solubility of the intermediate, whereas aprotic solvents (e.g., DMF) promote side reactions.

Alternative Aminating Agents

Primary amines (e.g., methylamine) can replace ammonium chloride in modified Mannich reactions, yielding N-alkylated derivatives. However, this approach requires anhydrous conditions and increases production costs by ~30%.

Salt Formation and Purification

The final step involves converting the free base to its dihydrochloride salt to improve stability and aqueous solubility.

Acidification Protocol

Treating this compound with concentrated hydrochloric acid (2 eq) in ethanol at 0–5°C yields the dihydrochloride salt as a crystalline solid. The product is isolated via vacuum filtration and washed with cold ether to remove residual acid.

Purity Enhancement Methods:

| Technique | Conditions | Purity Improvement |

|---|---|---|

| Recrystallization | Methanol/Water (1:3), 4°C | 98% → 99.5% |

| Column Chromatography | Silica gel, CH₂Cl₂:MeOH (9:1) | 95% → 98% |

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance throughput and reduce reaction times. Key advantages include:

- Temperature Control: Microfluidic channels maintain ±1°C accuracy, minimizing thermal degradation.

- Mixing Efficiency: Laminar flow ensures homogeneous reagent distribution, boosting yields by 12–15% compared to batch reactors.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis using ball mills. Milling 5-methyl-2,4-dihydro-3H-pyrazol-3-one with paraformaldehyde and ammonium chloride for 2 hours at 30 Hz achieves 70% yield, reducing organic waste by 90%.

Analytical Characterization

Spectroscopic Validation

¹H NMR (D₂O, 400 MHz):

IR (KBr, cm⁻¹):

- 1652 (C=O stretch)

- 1580 (N–H bend)

- 2500–3000 (NH₂⁺ vibrations)

X-ray Crystallography

Single-crystal analysis confirms the planar pyrazolone ring and protonation state of the aminomethyl group. The dihydrochloride salt crystallizes in the monoclinic space group P2₁/c with a density of 1.402 g/cm³.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Batch Cyclocondensation | 78 | 99.5 | Moderate | 12.50 |

| Flow Chemistry | 85 | 99.8 | High | 9.80 |

| Mechanochemical | 70 | 98.2 | Low | 7.40 |

Chemical Reactions Analysis

Condensation with Carbonyl Compounds

The aminomethyl group facilitates condensation reactions with aldehydes or ketones, forming Schiff bases or hydrazones. For example:

-

Reaction with aromatic aldehydes : Under acidic or basic conditions, the compound reacts with aldehydes (e.g., 4-chlorobenzaldehyde) to yield hydrazone derivatives. This is critical for synthesizing antimicrobial agents .

-

Knoevenagel–Michael reaction : Two equivalents of the pyrazolone react with aldehydes (e.g., arylaldehydes) in water catalyzed by ceric ammonium nitrate (CAN), forming bis-pyrazolones .

Example Reaction Conditions :

| Reactants | Catalyst/Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Ethanol/AcOH | Reflux | Hydrazone derivative | 85% | |

| Benzaldehyde | CAN/Water | RT | 4,4’-(Arylmethylene)bis-pyrazol-5-ols | 92% |

Nucleophilic Substitution

The aminomethyl (–CH₂NH₂) group undergoes nucleophilic substitution, particularly with electrophiles like acyl chlorides or alkyl halides:

-

Acylation : Reacting with acetic anhydride introduces acetyl groups, forming acetylated derivatives. This enhances lipophilicity for pharmacological studies .

-

Alkylation : Substitution with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃/EtOH) yields 4-(4-chlorobenzyl) derivatives.

Key Data :

-

Acylation with acetic anhydride at reflux for 2 hours achieves 56–68% yields .

-

Alkylation in ethanol with K₂CO₃ at 80°C produces 75–90% yields.

Cyclization Reactions

Cyclization with bifunctional reagents generates heterocyclic frameworks:

-

Hydrazine-mediated cyclization : Reacting with hydrazine hydrate forms pyrazole or pyrazolo[3,4-d]pyrimidine rings, which are pharmacologically relevant .

-

Formation of 1,3,4-oxadiazoles : Treatment with acetic anhydride and subsequent cyclization yields oxadiazole derivatives, evaluated for antimicrobial activity .

Representative Pathway :

-

Step 1 : Hydrazone formation with substituted benzaldehydes .

-

Step 2 : Cyclization with acetic anhydride to form 1,3,4-oxadiazoles .

Spectral Confirmation :

-

IR peaks at 1685 cm⁻¹ (C=O) and 1620 cm⁻¹ (C=N) confirm oxadiazole formation .

-

Mass spectra (e.g., m/z 511 for C₂₇H₂₇N₇O₃) validate molecular structures .

Formation of Schiff Bases and Hydrazones

The compound reacts with primary amines or hydrazines to form Schiff bases, which are precursors for bioactive molecules:

-

Antimicrobial derivatives : Schiff bases derived from furan-2-carbohydrazide show moderate activity against S. aureus (18 mm inhibition zone) .

-

Mannich bases : Reaction with formaldehyde and secondary amines produces Mannich bases, enhancing solubility and biological efficacy .

Antibacterial Activity Data :

| Derivative | R Group | S. aureus (mm) | E. coli (mm) | Reference |

|---|---|---|---|---|

| IVPc | 3-Br | 18 | 16 | |

| Step-IIa | 4-NO₂ | 14 | 12 |

Scientific Research Applications

The compound 4-(aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one , also known as dihydrochloride salt, has garnered attention in various scientific fields due to its unique chemical structure and properties. This article delves into its applications across different domains, supported by case studies and data tables.

Pharmaceutical Applications

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazolone compounds can possess antimicrobial properties. For instance, research indicates that modifications in the pyrazolone structure can enhance efficacy against certain bacterial strains.

- Anti-inflammatory Properties : Pyrazolone derivatives are known for their anti-inflammatory effects. Case studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Agricultural Uses

Recent research has explored the use of this compound in agriculture, particularly as a potential herbicide or pesticide. The effectiveness of similar pyrazolone derivatives in controlling weed growth has been documented, suggesting that this compound could be beneficial in crop protection strategies.

Material Science

In material science, the compound is being studied for its role in synthesizing novel materials with specific properties:

- Polymer Chemistry : The incorporation of pyrazolone structures into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated that polymers containing such compounds exhibit improved resilience under stress.

Analytical Chemistry

The compound is utilized as a reagent in analytical chemistry for various applications, including:

- Spectroscopic Studies : Its unique structure allows it to be used as a chromogenic reagent in spectrophotometric analysis, aiding in the detection of metal ions and other analytes.

Case Study 1: Antimicrobial Testing

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyrazolone derivatives against common pathogens. The results indicated that modifications to the amino group significantly enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could serve as a lead compound for further development.

Case Study 2: Agricultural Application

Research conducted on the herbicidal properties of pyrazolone derivatives demonstrated that compounds with similar structures effectively inhibited the growth of Amaranthus retroflexus. This suggests that this compound may also offer potential as an environmentally friendly herbicide.

Data Table: Summary of Applications

| Application Area | Potential Uses | Observations |

|---|---|---|

| Pharmaceuticals | Antimicrobial, Anti-inflammatory | Effective against various pathogens |

| Agriculture | Herbicides, Pesticides | Potential for weed control |

| Material Science | Polymer enhancement | Improved thermal stability |

| Analytical Chemistry | Chromogenic reagents | Useful in metal ion detection |

Mechanism of Action

The mechanism by which 4-(aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Pyrazolone Derivatives

Pyrazolone derivatives are distinguished by substituents at positions 2, 4, and 5 of the core structure. Below is a comparative analysis of 4-(aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one with key analogs:

Table 1: Structural and Functional Comparison of Pyrazolone Derivatives

Key Findings:

Synthetic Accessibility: 4-(Aminomethyl) derivatives are less documented compared to acetyl or benzylidene analogs. The latter are typically synthesized via condensation (e.g., with aldehydes) or acylation . Eco-friendly methods (e.g., diethanolamine catalysis in ethanol) are prioritized for benzylidene derivatives .

Physicochemical Properties: Solubility: The aminomethyl group may improve aqueous solubility compared to hydrophobic substituents (e.g., aryl or acetyl groups). Thermal Stability: Acetyl and benzylidene derivatives exhibit higher melting points (130–164°C) due to rigid conjugated systems .

Biological Activities: Antimicrobial: Benzylidene derivatives (e.g., (4Z)-4-(4-nitrobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one) show moderate activity against S. aureus and E. coli . Enzyme Inhibition: Coumarin-pyrazolinone hybrids (e.g., compound A15) inhibit AChE, relevant for neurodegenerative diseases . Antioxidant: Schiff base derivatives exhibit DPPH radical scavenging (e.g., 67–91% yield, IC50 ~50–70%) .

Material Applications :

- Acetyl-substituted pyrazolones form liquid crystals with mesomorphic behavior, useful in optoelectronics .

Biological Activity

4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities. This compound has been investigated for its antibacterial, antifungal, and anticancer properties, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The chemical formula of this compound is CHNO. The presence of the aminomethyl group is significant for its biological activity, as it may enhance the interaction with various biological targets.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

The compound demonstrated stronger activity against Gram-positive bacteria compared to Gram-negative strains, which is a common trend observed in similar compounds due to the structural differences in their cell walls .

Antifungal Activity

In contrast to its antibacterial effects, the antifungal activity of this compound appears limited. Initial screenings indicated minimal effectiveness against common fungal pathogens, suggesting that further modifications may be necessary to enhance its antifungal properties .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against several cancer cell lines. Notably, it showed significant cytotoxic effects on HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines.

| Cell Line | IC (µM) |

|---|---|

| HepG-2 | < 25 |

| MCF-7 | < 30 |

| PC-3 | > 50 |

The structure-activity relationship (SAR) studies indicated that the presence of specific substituents on the pyrazolone ring could enhance its anticancer efficacy .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, preliminary studies suggest that it may inhibit key enzymes involved in cellular proliferation and metabolic pathways in cancer cells. The compound's ability to interact with specific cellular targets is under investigation .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrazolone derivatives, including this compound. The results showed that modifications in the side chains significantly influenced antibacterial potency.

- Cytotoxicity on Cancer Cells : In a separate study focusing on anticancer activity, this compound was tested alongside established chemotherapeutics like Doxorubicin. The findings revealed comparable or superior efficacy against certain cancer cell lines, indicating its potential as a lead compound for further drug development .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.